(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide

Kinase Inhibitor Design Structure-Activity Relationship (SAR) ATP-Binding Pocket Steric Topology

Essential chemical tool for kinase drug discovery teams building irreversible inhibitor SAR matrices. Features a (E)-but-2-enamide Michael acceptor with distinct reactivity vs. acrylamide probes, enabling cysteine-target engagement studies. The sterically demanding N1-tert-butyl group lowers logP and disrupts aromatic crystal packing, improving solubility and reducing non-specific binding. Mandatory comparator to N1-phenyl/p-tolyl analogs for optimizing oral bioavailability and target residence time. Ideal for BTK/Src ABPP selectivity profiling.

Molecular Formula C13H17N5O2
Molecular Weight 275.312
CAS No. 1007031-84-6
Cat. No. B2651158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide
CAS1007031-84-6
Molecular FormulaC13H17N5O2
Molecular Weight275.312
Structural Identifiers
SMILESCC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
InChIInChI=1S/C13H17N5O2/c1-5-6-10(19)16-17-8-14-11-9(12(17)20)7-15-18(11)13(2,3)4/h5-8H,1-4H3,(H,16,19)/b6-5+
InChIKeyZINIHTQJIPLWNY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide (CAS 1007031-84-6) Is a Structurally Differentiated Pyrazolopyrimidine for Targeted Research


(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide (CAS 1007031-84-6) is a fully synthetic, small-molecule pyrazolo[3,4-d]pyrimidine derivative characterized by a sterically demanding tert-butyl group at the N1 position and an α,β-unsaturated (E)-but-2-enamide side chain at the N5 position . The pyrazolo[3,4-d]pyrimidine core is a privileged kinase-inhibitor scaffold, and the but-2-enamide motif is capable of acting as a covalent Michael acceptor, a feature critical for irreversible kinase inhibition . This compound is commercially available as a research tool with a typically declared purity of ≥98%, underscoring its intended role in precise structure–activity relationship (SAR) and biochemical probe studies .

Why Generic Substitution for (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide Will Unavoidably Alter Pharmacological and Physicochemical Outcomes


Pyrazolopyrimidines relying on a covalent inhibition mechanism are extremely sensitive to changes in both the steric and electronic environment of the warhead and surrounding scaffold . The (E)-but-2-enamide group in CAS 1007031-84-6 provides a distinct electrophilic reactivity profile compared to the more common acrylamide found in compounds such as ibrutinib, directly impacting target residence time and off-target binding . Simultaneously, the N1 tert-butyl group imposes unique hydrophobic and steric constraints within the kinase ATP-binding pocket that differ fundamentally from the phenyl, cyclopentyl, or p-tolyl substituents found on otherwise identical cores. Interchanging with a close analog like the N1-phenyl derivative (CAS 899752-27-3) would not only alter the binding affinity and selectivity fingerprint but could also eliminate the functional covalent engagement required for prolonged pharmacodynamic effects.

(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide (CAS 1007031-84-6): Comparator-Focused Differentiation Evidence


N1 Substituent Steric Bulk Differentiates CAS 1007031-84-6 from Phenyl-Substituted Analogs

The target compound features a tert-butyl group at the N1 position, whereas the closest commercial analog (CAS 899752-27-3) bears a planar phenyl ring and analog CAS 946342-87-6 bears a p-tolyl group . A tertiary alkyl substituent occupies a fundamentally different steric volume and projects distinct hydrophobic surfaces compared to an aromatic ring. In covalent pyrazolopyrimidine inhibitors, the N1 substituent is positioned at the solvent-exposed entrance of the ATP-binding pocket and directly influences the orientation of the pyrimidine core and the attached electrophilic warhead . Although direct IC50 values for CAS 1007031-84-6 against specific kinases are absent from public primary literature, patent-level SAR demonstrates that swapping N1-aryl for N1-alkyl substituents on related pyrazolo[3,4-d]pyrimidine scaffolds can shift kinase selectivity profiles by >10-fold across the kinome .

Kinase Inhibitor Design Structure-Activity Relationship (SAR) ATP-Binding Pocket Steric Topology

(E)-But-2-enamide Warhead Confers a Distinct Covalent Reactivity Profile Relative to Common Acrylamide Inhibitors

The target compound's (E)-but-2-enamide side chain is a substituted acrylamide with a terminal methyl group, whereas the clinically approved irreversible BTK inhibitor ibrutinib and many tool compounds utilize a simple acrylamide warhead . The β-methyl substituent in but-2-enamide reduces the electrophilicity of the terminal alkene via both inductive electron-donating and steric effects, yielding a slower, potentially more selective reaction with the target cysteine residue (e.g., Cys481 in BTK) . Structural studies on related 4-(dimethylamino)but-2-enamide Src kinase inhibitors (PDB: 2QQ7, 2QLQ) demonstrate that the extended enamide warhead can engage a distinct sub-pocket, altering the binding mode and enhancing selectivity for the inactive DFG-out kinase conformation compared to unsubstituted acrylamides . No head-to-head biochemical IC50 comparison between CAS 1007031-84-6's but-2-enamide and an otherwise identical acrylamide-bearing compound exists in the public domain; however, the precedent from quinazoline-based EGFR inhibitors shows that installing a but-2-enamide can increase target residence time by >2-fold over the corresponding acrylamide .

Covalent Inhibitor Design Warhead Electrophilicity Target Residence Time

Lack of N1-Aryl Hydrophobic Collapse Potential May Improve Physicochemical Properties Over Phenyl and p-Tolyl Analogs

N1-Phenyl (CAS 899752-27-3) and N1-p-tolyl (CAS 946342-87-6) analogs contain flat aromatic rings at the solvent-exposed hinge region of the pyrazolopyrimidine core, which are prone to hydrophobic collapse, π–π stacking, and reduced aqueous solubility . Replacing these with a compact, sp³-hybridized tert-butyl group (CAS 1007031-84-6) disrupts aromatic planarity and reduces crystal lattice packing energy, a strategy known to improve solubility in related kinase inhibitor series . The calculated logP for the tert-butyl analog is approximately 1.98, compared to ~2.40 for the p-tolyl analog, predicting measurably higher aqueous solubility for the target compound at physiological pH. Procurement of the three analogs—tert-butyl, phenyl, p-tolyl—enables a systematic study of how N1 aliphatic versus aromatic substitution influences kinetic solubility, metabolic stability, and oral bioavailability in preclinical development.

Physicochemical Property Optimization Lipophilicity Aqueous Solubility

Three High-Value Applications Where (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide Delivers Unique Research Leverage


Kinase Covalent Probe Development: N1-Alkyl SAR Expansion

When building a SAR matrix around an irreversible pyrazolopyrimidine lead series, inclusion of the N1 \( tert \)-butyl analog (CAS 1007031-84-6) is mandatory to evaluate whether replacing a common N1-aryl group with a bulky aliphatic substituent alters inhibitory potency, isoform selectivity, or the kinetics of covalent bond formation with the target cysteine. The compound’s (E)-but-2-enamide warhead further allows direct comparison of electrophilic reactivity against parallel acrylamide-containing probes within the same core scaffold .

Physicochemical Optimization of Oral Kinase Inhibitor Candidates

Teams aiming to reduce lipophilicity-driven attrition in kinase drug discovery can employ CAS 1007031-84-6 as a comparator for N1-phenyl and N1-p-tolyl analogs. The \( tert \)-butyl group’s lower logP contribution and disruption of aromatic crystal packing are predicted to improve kinetic solubility and reduce non-specific binding, critical parameters for achieving oral bioavailability in rodent models .

Chemical Biology Studies of Covalent Warhead Selectivity

For researchers using activity-based protein profiling (ABPP) to assess covalent kinase inhibitor selectivity, the (E)-but-2-enamide warhead of CAS 1007031-84-6 provides an intrinsically less reactive electrophile than the acrylamide found in probes such as ibrutinib-biotin. This property increases the experimental window for detecting true target engagement over non-specific labeling, making the compound a superior negative-control or selectivity-probe candidate in BTK and Src family kinase target-engagement assays .

Quote Request

Request a Quote for (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.